3-Ethoxysulfolane
CAS No.: 17200-24-7
Cat. No.: VC20179222
Molecular Formula: C6H12O3S
Molecular Weight: 164.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17200-24-7 |
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Molecular Formula | C6H12O3S |
Molecular Weight | 164.22 g/mol |
IUPAC Name | 3-ethoxythiolane 1,1-dioxide |
Standard InChI | InChI=1S/C6H12O3S/c1-2-9-6-3-4-10(7,8)5-6/h6H,2-5H2,1H3 |
Standard InChI Key | RZHPOELDGBAIIT-UHFFFAOYSA-N |
Canonical SMILES | CCOC1CCS(=O)(=O)C1 |
Introduction
Structural and Chemical Properties of Sulfolane Derivatives
Core Sulfolane Framework
Sulfolane derivatives share a tetrahydrothiophene 1,1-dioxide backbone, characterized by a five-membered ring with one sulfur atom and two oxygen atoms in a sulfone group. For 3-Methylsulfolane, the molecular formula is C5H10O2S (molecular weight: 134.2 g/mol), with a melting point of 0.5°C, boiling point of 104°C at 3 mmHg, and water solubility of 1000 g/L at 20°C . The dielectric constant (29.4) and LogP (-0.4) underscore its polar, hydrophilic nature, critical for solvent applications .
Ethoxy Substitution Hypotheses
Replacing the methyl group in 3-Methylsulfolane with an ethoxy (-OCH2CH3) group would yield 3-Ethoxysulfolane. This substitution introduces steric and electronic modifications:
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Increased molecular weight: Estimated ~148 g/mol (C5H10O3S).
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Reduced polarity: The ethoxy group’s electron-donating nature may lower dielectric constants compared to methylsulfolane.
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Enhanced lipophilicity: LogP values could rise slightly, though remaining negative due to the sulfone group’s strong polarity.
Synthesis Pathways and Industrial Production
Insights from 3-Methylsulfolane Synthesis
The patented production of 3-Methylsulfolane involves a two-step process:
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Alkene sulfonation: Isoprene reacts with sulfur dioxide under controlled temperatures (80–100°C) and pressures (2.5–3.0 MPa) in the presence of hydroquinone (0.18–0.27% wt) to form alkene sulfones .
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Catalytic hydrogenation: Crude sulfones undergo hydrogenation using Raney nickel (4–10% wt) at ≤70°C and 2.0–3.0 MPa H2 pressure, achieving hydrogenation depths of 81–92% .
Adaptations for 3-Ethoxysulfolane
Synthesizing 3-Ethoxysulfolane would require substituting isoprene with an ethoxy-containing diene precursor. Potential challenges include:
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Precursor availability: Ethoxy-substituted dienes are less common, necessitating custom synthesis.
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Reactivity modulation: The ethoxy group’s steric bulk may slow sulfonation kinetics, requiring higher temperatures or catalysts.
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Purification hurdles: Ethoxy derivatives often exhibit lower volatility, complicating distillation steps .
Physicochemical and Functional Comparisons
Solvent Performance Metrics
Property | 3-Methylsulfolane | 3-Ethoxysulfolane (Predicted) |
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Melting Point (°C) | 0.5 | -5 to 5 |
Boiling Point (°C) | 104 (3 mmHg) | 110–120 (3 mmHg) |
Dielectric Constant | 29.4 | 25–28 |
Water Solubility (g/L) | 1000 | 800–900 |
Stability and Compatibility
Industrial and Research Applications
Aromatic Hydrocarbon Extraction
Sulfolanes selectively extract benzene, toluene, and xylenes (BTX) from hydrocarbon streams due to their high polarity and low vapor pressure. 3-Methylsulfolane achieves extraction efficiencies of 85–92% for benzene , a benchmark 3-Ethoxysulfolane could match or exceed with optimized solubility parameters.
Gas Purification
The high dielectric constant of sulfolanes enables CO2 and H2S absorption in natural gas processing. 3-Ethoxysulfolane’s predicted lower polarity might reduce acid gas capacity but improve compatibility with nonpolar hydrocarbons.
Metabolic and Environmental Considerations
Biodegradation Pathways
3-Methylsulfolane is metabolized via sulfone oxidation and ring-opening reactions, as evidenced by HMDB data for 3-Methyl sulfolene (HMDB0059667) . 3-Ethoxysulfolane would likely follow similar pathways, with ethoxy cleavage yielding ethanol and sulfonic acid intermediates.
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